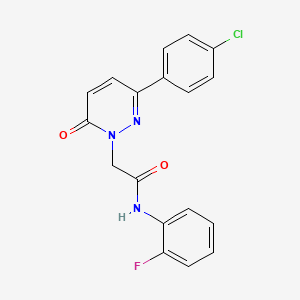![molecular formula C19H24N2O4 B12175933 [1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12175933.png)
[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with a unique structure that includes an isoindoline moiety, a cyclohexyl group, and an acetic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common route starts with the preparation of the isoindoline core, which can be synthesized from phthalic anhydride and ammonia. The resulting isoindoline is then acylated with acetic anhydride to introduce the acetyl group. The final step involves the reaction of the acetylated isoindoline with cyclohexylamine and acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
Chemistry
In chemistry, [1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies indicate that it may have anti-inflammatory, analgesic, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties may contribute to the creation of advanced polymers, coatings, or other materials with specialized functions.
作用機序
The mechanism of action of [1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
類似化合物との比較
Similar Compounds
- [3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-[4-(propan-2-yl)phenyl]propanoic acid
- (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, [1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid stands out due to its unique combination of functional groups. This unique structure allows for a broader range of chemical reactions and potential applications. Additionally, its specific interactions with biological targets may offer distinct therapeutic advantages over other similar compounds.
特性
分子式 |
C19H24N2O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-[1-[[[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H24N2O4/c22-16(10-15-13-6-2-3-7-14(13)18(25)21-15)20-12-19(11-17(23)24)8-4-1-5-9-19/h2-3,6-7,15H,1,4-5,8-12H2,(H,20,22)(H,21,25)(H,23,24) |
InChIキー |
GRQBXNSPTOIUOI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2C3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2-methyl-1H-indole](/img/structure/B12175853.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12175873.png)

![3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175895.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12175903.png)
![8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12175904.png)
![N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12175919.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12175922.png)


![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12175947.png)
